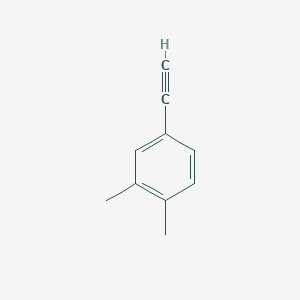

4-Ethynyl-1,2-dimethylbenzene

Description

4-Ethynyl-1,2-dimethylbenzene is an organic compound with the molecular formula C10H10. It is a derivative of benzene, where the benzene ring is substituted with an ethynyl group at the fourth position and two methyl groups at the first and second positions.

Properties

IUPAC Name |

4-ethynyl-1,2-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-4-10-6-5-8(2)9(3)7-10/h1,5-7H,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYDCEPXDOGJOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611984 | |

| Record name | 4-Ethynyl-1,2-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860178-73-0 | |

| Record name | 4-Ethynyl-1,2-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Friedel-Crafts alkylation of 1,2-dimethylbenzene with an appropriate ethynylating agent under acidic conditions .

Industrial Production Methods

Industrial production methods for 4-Ethynyl-1,2-dimethylbenzene often involve catalytic processes to ensure high yield and purity. These methods may include the use of metal catalysts such as palladium or nickel to facilitate the addition of the ethynyl group to the benzene ring .

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-1,2-dimethylbenzene undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The ethynyl group can be reduced to form ethyl derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride are commonly used.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of ethyl derivatives.

Substitution: Formation of halogenated derivatives of 4-Ethynyl-1,2-dimethylbenzene.

Scientific Research Applications

4-Ethynyl-1,2-dimethylbenzene has various applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethynyl-1,2-dimethylbenzene involves its interaction with molecular targets through its ethynyl and methyl groups. The ethynyl group can participate in π-π interactions with aromatic systems, while the methyl groups can influence the compound’s steric and electronic properties. These interactions can affect the compound’s reactivity and binding affinity to various molecular targets .

Comparison with Similar Compounds

Similar Compounds

- 2-Ethynyl-1,4-dimethylbenzene

- 4-Ethynyl-1,3-dimethylbenzene

- 4-Ethynyl-1,2-dimethylbenzene

Uniqueness

4-Ethynyl-1,2-dimethylbenzene is unique due to the specific positioning of its ethynyl and methyl groups, which confer distinct steric and electronic properties. This unique arrangement can influence its reactivity and interactions compared to other similar compounds .

Biological Activity

4-Ethynyl-1,2-dimethylbenzene, also known as 4-ethynyl-o-xylene, is an aromatic compound with potential applications in various fields, including organic synthesis and materials science. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications. This article reviews the current knowledge on the biological activity of this compound, focusing on its toxicity, pharmacological properties, and relevant case studies.

- Chemical Formula : C10H10

- Molecular Weight : 130.19 g/mol

- CAS Number : 21284107

Pharmacological Properties

The pharmacological profile of 4-ethynyl-1,2-dimethylbenzene has not been extensively characterized; however, related compounds have demonstrated various biological activities:

- Antimicrobial Activity : Some substituted benzenes exhibit antimicrobial properties against a range of bacteria and fungi. The presence of ethynyl groups may enhance these activities through increased lipophilicity or interaction with microbial cell membranes.

- Cytotoxicity : Compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines. For example, derivatives of ethynyl-substituted benzenes have shown selective cytotoxicity against certain tumor cells .

Case Study 1: Hepatotoxicity Assessment

A study assessing the hepatotoxic effects of aromatic hydrocarbons included 4-ethynyl-1,2-dimethylbenzene analogs. The research involved administering various doses to rodent models and measuring liver enzyme levels (ALT and AST) as indicators of liver function. Results indicated a dose-dependent increase in enzyme levels, suggesting potential hepatotoxicity similar to that observed with xylene exposure .

Case Study 2: Antimicrobial Activity Evaluation

In a comparative study of various substituted benzenes for antimicrobial efficacy, 4-ethynyl-1,2-dimethylbenzene was included among other ethynyl derivatives. The compound demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membrane integrity .

Table 1: Summary of Toxicity Studies on Related Compounds

| Compound | Dose (mg/kg) | Observed Effects | Reference |

|---|---|---|---|

| Xylene (ortho) | 1500 | Increased liver weight; elevated ALT | |

| Meta-Xylene | 800 | Slight increase in liver enzymes | |

| Para-Xylene | 1200 | Minimal hepatic morphology changes |

Table 2: Antimicrobial Activity of Ethynyl Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.